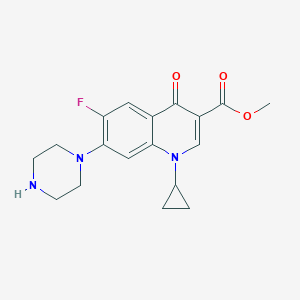

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. It is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits broad-spectrum antimicrobial activity and is primarily used in the treatment of bacterial infections .

Métodos De Preparación

The synthesis of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate typically involves the following steps:

Cyclopropylamine Reaction: Cyclopropylamine is reacted with 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form an intermediate.

Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.

Methylation: Finally, the compound is methylated to obtain the desired product.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate exhibits significant antibacterial properties, making it a candidate for treating various bacterial infections. Its mechanism primarily involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound showed superior activity against resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests indicated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ciprofloxacin, highlighting its potential as a treatment option for infections caused by multidrug-resistant bacteria .

Veterinary Medicine

The compound is also applicable in veterinary medicine, particularly in the prophylaxis and treatment of infections in livestock and aquaculture. Its enhanced absorption and efficacy make it suitable for use in veterinary formulations.

Case Study: Use in Aquaculture

Research has shown that administering this compound to fish populations significantly reduces mortality rates associated with bacterial infections. In trials involving fish farms, the compound improved overall health and growth rates, indicating its effectiveness as a veterinary antibacterial agent .

Pharmacological Studies

Pharmacological research has focused on the compound's safety profile and pharmacokinetics. Studies indicate that it possesses favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, which are critical for effective therapeutic use.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 8 hours |

| Volume of distribution | 0.5 L/kg |

| Clearance | 0.15 L/h/kg |

Structural Studies

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. These studies provide insights into its molecular interactions, which are crucial for understanding its mechanism of action at the molecular level.

Case Study: Structural Analysis

A detailed structural analysis revealed specific interactions between the compound and target enzymes, contributing to its high antibacterial efficacy. The study emphasized the importance of structural modifications to enhance activity against resistant strains .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including cyclization and alkylation processes. Research continues to explore derivatives of this compound to improve efficacy and reduce side effects.

Synthesis Overview

The synthesis typically follows these steps:

- Formation of the quinoline core.

- Introduction of the cyclopropyl group.

- Fluorination at the 6-position.

- Attachment of the piperazine moiety.

Mecanismo De Acción

The mechanism of action of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the elimination of the infection .

Comparación Con Compuestos Similares

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is similar to other fluoroquinolone antibiotics such as:

Norfloxacin: Similar in structure but with different pharmacokinetic properties and clinical applications.

The uniqueness of this compound lies in its specific structural modifications, which can enhance its antimicrobial activity and reduce resistance development compared to other fluoroquinolones .

Actividad Biológica

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate, a derivative of quinolone, has garnered attention in pharmacological research due to its promising biological activities, particularly against various bacterial strains and Mycobacterium tuberculosis. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C17H16FN3O4

- Molecular Weight : 345.32 g/mol

- CAS Number : 86393-32-0

The compound features a cyclopropyl group, a fluorine atom, and a piperazine moiety, which contribute to its biological properties. The structural characteristics are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

Antitubercular Activity

A study evaluated a series of quinoline derivatives, including this compound, against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values ranged from 7.32 to 136.10 μM, with some derivatives demonstrating potent activity . Notably, compounds with structural similarities showed enhanced efficacy, suggesting that modifications can optimize activity.

Bacterial Inhibition

The compound was also tested against common bacterial strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The MIC values for these bacteria ranged from 0.44 to 34.02 μM, indicating robust antibacterial activity . Compound 3f emerged as particularly effective with an MIC of 0.44 μM against S. aureus.

The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . This inhibition disrupts the bacterial cell cycle and leads to cell death.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, cytotoxicity assessments were conducted on human cell lines. The results indicated that several derivatives maintained low cytotoxicity while exhibiting high antibacterial activity, making them potential candidates for further development in antimicrobial therapies .

Study Overview

A comprehensive study synthesized various analogues of methyl 1-cyclopropyl-6-fluoroquinolone derivatives and assessed their biological activities:

- Synthesis : Twenty-two novel compounds were synthesized and characterized using NMR and LCMS techniques.

- Activity Screening : In vitro assays revealed promising anti-tubercular and antibacterial properties.

- Cytotoxicity Assessment : Eight compounds underwent further cytotoxicity testing to evaluate their safety profile.

Table of Biological Activity

| Compound | Target Pathogen | MIC (μM) | Notes |

|---|---|---|---|

| Methyl Compound | Mycobacterium tuberculosis | 7.32 - 136 | Varied efficacy among analogues |

| Methyl Compound | Staphylococcus aureus | 0.44 | Highly effective |

| Methyl Compound | Escherichia coli | 34.02 | Moderate activity |

Propiedades

IUPAC Name |

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMAUTKQEUTUBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.